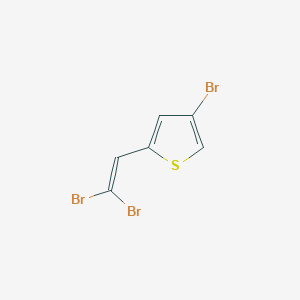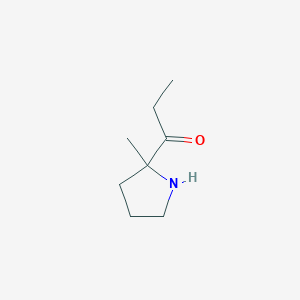
1-(2-Methylpyrrolidin-2-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrrolidin-2-YL)propan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Methylpyrrolidin-2-YL)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methylpyrrolidin-2-YL)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
1-(2-Methylpyrrolidin-2-YL)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity, allowing it to bind to certain proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methylpyrrolidin-2-YL)propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler compound with a similar ring structure but lacking the propanone group.
2-Methylpyrrolidine: Similar to the compound but without the propanone group.
Prolinol: A derivative of pyrrolidine with a hydroxyl group attached.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the propanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3 |
InChI Key |
YPKPROFRWGZLGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


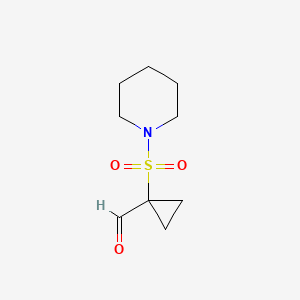
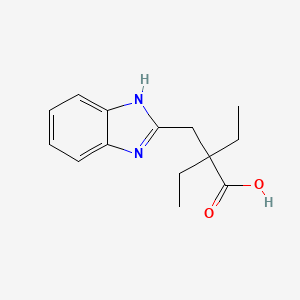
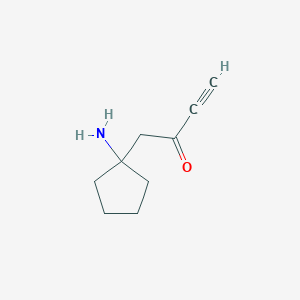
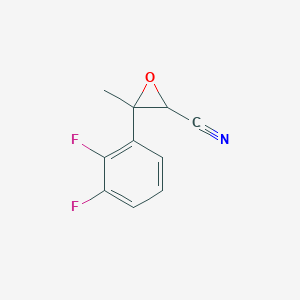
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
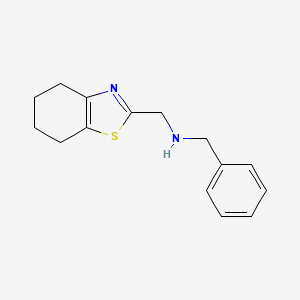


![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
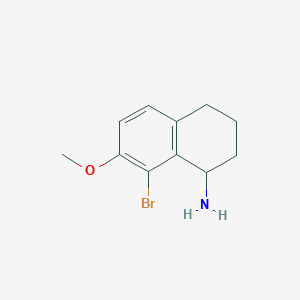
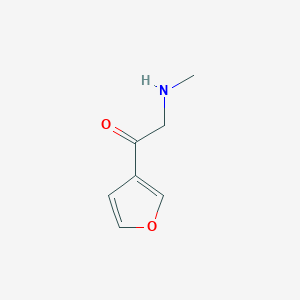

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
